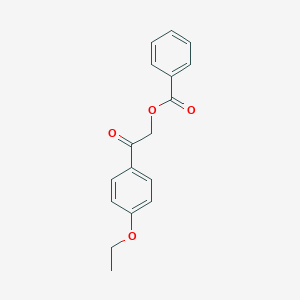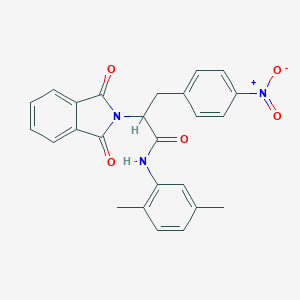![molecular formula C31H48N4O2S B404580 7-hexadecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 331842-95-6](/img/structure/B404580.png)
7-hexadecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexadecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C31H48N4O2S and a molecular weight of 540.8 g/mol. This compound belongs to the purine derivatives family and features a long alkyl chain, a methyl group, and a phenylpropyl sulfanyl group attached to the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexadecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The initial step may involve the reaction of a suitable purine derivative with hexadecylamine under controlled conditions to introduce the long alkyl chain
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized to minimize by-products and ensure the efficient use of reagents.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: : Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where different functional groups replace the original ones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.
Biology
In biological research, it may serve as a tool for studying purine metabolism and the role of purine derivatives in cellular processes.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used as an intermediate in the synthesis of other valuable chemicals or as a component in specialized formulations.
Mecanismo De Acción
The exact mechanism of action of 7-hexadecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes or receptors involved in purine metabolism or cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-hexadecyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-hexadecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione lies in its specific structural features, such as the long alkyl chain and the phenylpropyl sulfanyl group, which may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
7-hexadecyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48N4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-35-27-28(34(2)30(37)33-29(27)36)32-31(35)38-25-20-23-26-21-17-16-18-22-26/h16-18,21-22H,3-15,19-20,23-25H2,1-2H3,(H,33,36,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXZODXVNDRUIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[2-(4-Methoxy-phenoxy)-acetyl]-hydrazono}-N-(4-methoxy-phenyl)-butyramide](/img/structure/B404499.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-methoxy-6-nitrophenol](/img/structure/B404500.png)

![(3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B404502.png)
![N-(5-Chloro-2-methoxy-phenyl)-3-[(2-p-tolyloxy-acetyl)-hydrazono]-butyramide](/img/structure/B404503.png)

![N-(butan-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404505.png)
![N-(3-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404506.png)
![N-(2,4-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404507.png)
![N-(3,4-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404508.png)
![N-(2,5-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404509.png)
![N-cyclopentyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404516.png)
![N-(5-chloro-2-hydroxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404517.png)
![N-(4-methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404520.png)
